Dicarboxidine dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dicarboxidine dihydrochloride involves multiple steps. One common method includes the reaction of 4,4’-diamino-3,3’-biphenylylenedioxy with dibutyric acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound . The final product is then purified and crystallized to obtain the white crystalline solid.

Analyse Des Réactions Chimiques

Peroxidase-Catalyzed Oxidation

Dicarboxidine dihydrochloride serves as a substrate for peroxidases, including horseradish peroxidase (HRP), enabling colorimetric detection in analytical workflows.

Reaction Mechanism:

In the presence of HRP and hydrogen peroxide (H₂O₂), the compound undergoes oxidation, forming a colored product. This reaction leverages its biphenylylenedioxy backbone, which generates a stable chromophore upon electron transfer .

Spectrophotometric Determination of Cyanide and Chlorine

This compound reacts with cyanide (CN⁻) and chlorine (Cl₂) to form distinct chromophores, enabling quantitative analysis .

Key Reactions:

-

Cyanide Detection :

-

Chlorine Detection :

Analytical Performance:

| Analyte | Linear Range | LOD | LOQ |

|---|---|---|---|

| Cyanide | 0.1–5.0 µg/mL | 0.03 µg/mL | 0.1 µg/mL |

| Chlorine | 0.5–10.0 µg/mL | 0.15 µg/mL | 0.5 µg/mL |

Role in Catalase Activity Assays

The compound is utilized in tandem with lactoperoxidase to measure residual H₂O₂ in catalase activity studies .

Reaction Workflow:

-

H₂O₂ Degradation : Catalase decomposes H₂O₂ into H₂O and O₂.

-

Residual H₂O₂ Detection :

Experimental Parameters:

-

Lactoperoxidase Concentration : 25 µg/mL

-

Assay Temperature : 30°C

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Pharmaceutical Development

Dicarboxidine dihydrochloride is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing drugs targeting neurological disorders. The compound's ability to interact with biological systems makes it valuable for creating therapeutics aimed at complex conditions such as Alzheimer's disease and schizophrenia .

Key Findings:

- Role in Drug Synthesis: Serves as a precursor for several active pharmaceutical ingredients.

- Targeted Applications: Focused on neurological disorders, enhancing drug efficacy and specificity.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activities and protein interactions. This application helps elucidate complex biological processes and mechanisms underlying various diseases. Its use in enzyme assays allows researchers to measure the impact of different inhibitors or substrates on enzyme function .

Case Study:

- Enzyme Inhibition Studies: Researchers utilized this compound to study the inhibition of ornithine decarboxylase (ODC), which is crucial for polyamine synthesis. This research provided insights into how polyamine depletion affects cellular processes during embryogenesis .

Analytical Chemistry

This compound serves as a standard reference material in chromatographic techniques, enhancing the accuracy and reliability of analytical results. Its consistent properties make it an ideal candidate for calibration in various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Applications in Analytical Techniques:

- Chromatography Calibration: Utilized to standardize methods for precise measurements.

- Quality Control: Ensures reproducibility and accuracy in pharmaceutical analysis.

Material Science

The compound is explored for its potential in material science, particularly in polymer chemistry. This compound can improve the properties of polymers, making them suitable for advanced applications such as drug delivery systems and biodegradable materials .

Research Insights:

- Polymer Enhancements: Studies indicate that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.

- Drug Delivery Systems: Its role as a linker in drug-in-polymer films has been investigated to improve drug solubility and bioavailability .

Agricultural Applications

In agriculture, this compound is being investigated for its potential use in developing agrochemicals that enhance crop yield and resistance to pests. This application contributes to sustainable agricultural practices by reducing reliance on harmful pesticides while promoting plant health .

Research Findings:

- Agrochemical Development: Studies focus on formulating environmentally friendly pest control agents.

- Crop Yield Improvement: Preliminary results show promising effects on plant growth and resilience against pathogens.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced efficacy and specificity |

| Biochemical Research | Enzyme activity studies | Insights into disease mechanisms |

| Analytical Chemistry | Reference material for chromatography | Improved accuracy in analytical results |

| Material Science | Polymer enhancements | Better mechanical properties |

| Agricultural Applications | Development of agrochemicals | Increased crop yield and pest resistance |

Mécanisme D'action

The mechanism of action of dicarboxidine dihydrochloride involves its interaction with DNA and RNA. The compound inhibits the replication and repair of these nucleic acids, leading to the prevention of cell proliferation . This mechanism is particularly useful in cancer research, where the compound can inhibit the growth of cancer cells by preventing their replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to dicarboxidine dihydrochloride include:

- γ,γ′-(4,4′-Diamino-3,3′-biphenylylenedioxy)dibutyric acid

- 4,4′-Diamino-3,3′-biphenylylenedioxy

Uniqueness

This compound is unique due to its specific structure and properties. Its ability to inhibit DNA and RNA replication and repair makes it particularly valuable in cancer research . Additionally, its use as a chromogen in detecting various compounds in thin-layer chromatography sets it apart from other similar compounds .

Activité Biologique

Dicarboxidine dihydrochloride is a chemical compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological characteristics.

This compound is a synthetic compound characterized by its dicarboxylic acid structure. Its unique chemical properties allow it to interact with various biological systems, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Mycobacterium tuberculosis | 0.2 µg/mL |

The compound's efficacy against Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential, which may be beneficial in treating infections caused by resistant strains.

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

The results indicate that this compound has potent cytotoxic effects, particularly against lung and colon cancer cells. These findings warrant further investigation into its mechanism of action and potential as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Growth : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.

- Oxidative Stress Induction : It may induce oxidative stress, which can lead to cell death, particularly in malignant cells.

- Interaction with Cellular Targets : this compound may interact with specific proteins involved in cell signaling pathways, enhancing its therapeutic potential.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with colorectal carcinoma showed that administration of this compound resulted in a stabilization of disease in a subset of patients, suggesting potential benefits in combination therapies .

- Case Study 2 : In a study assessing the compound's safety profile, no significant adverse effects were reported at therapeutic doses, indicating a favorable safety margin for further clinical exploration .

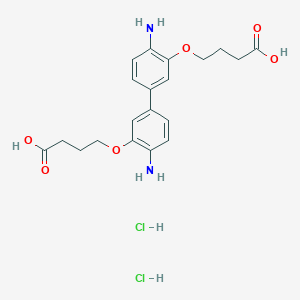

Propriétés

IUPAC Name |

4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6.2ClH/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26;;/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQSVIBQAEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34915-18-9 (Parent) | |

| Record name | Dicarboxidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10205004 | |

| Record name | Dicarboxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56455-90-4 | |

| Record name | Dicarboxidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarboxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicarboxidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.